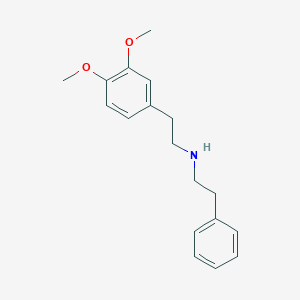

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine

Overview

Description

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine, commonly known as 2C-H or Nexus, is a synthetic psychedelic substance that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974 and has been used in scientific research for its psychoactive properties.

Scientific Research Applications

Metabolism and Cytochrome P450 Enzymes

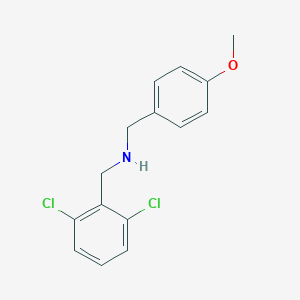

One study characterized the hepatic cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, potent serotonin 5-HT2A receptor agonists, identifying CYP3A4 and CYP2D6 as major enzymes involved. These findings are crucial for understanding drug-drug interactions and the metabolic pathways of similar compounds (Nielsen et al., 2017).

Neurochemical Pharmacology

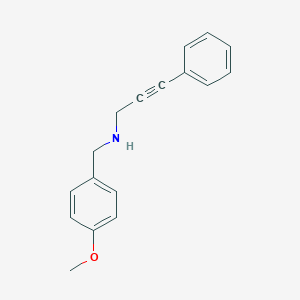

Research comparing the mechanisms of action of various psychoactive substituted N-benzylphenethylamines found them to be high potency agonists at 5-HT2A receptors, similar to other hallucinogens. This study aids in understanding the biochemical pharmacology and potential therapeutic applications of these compounds (Eshleman et al., 2018).

Analytical Characterization

Another study focused on the analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, contributing to the forensic analysis and detection of these substances in biological samples (Zuba & Sekuła, 2013).

Antioxidant Activities

Research into the synthesis and characterization of new trisubstituted triazoles, including 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H-1,2,4-triazoles, explored their antioxidant properties. This opens the door to potential pharmaceutical applications for these compounds (Sancak et al., 2012).

Legal and Safety Considerations

A comprehensive review on the placement of three synthetic phenethylamines into Schedule I under the Controlled Substances Act highlights the regulatory and safety considerations associated with these and similar compounds, emphasizing the importance of legal controls in managing the public health implications of their use (Carter, 2013).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-20-17-9-8-16(14-18(17)21-2)11-13-19-12-10-15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOKWUVYKBPATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276898 | |

| Record name | AN-465/43411221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine | |

CAS RN |

63925-47-3 | |

| Record name | AN-465/43411221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)

![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)

![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)

![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)

![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)

![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)

![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)

![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)

![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)

![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)

![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)